6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene
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Description
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene, also known as this compound, is a useful research compound. Its molecular formula is C23H18O3 and its molecular weight is 342.394. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Techniques
- Synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol: This study describes an efficient and simple procedure for synthesizing a related compound, highlighting the practicality of these synthesis methods in research and industrial applications (Shindikar & Viswanathan, 2011).
Crystal Structure Analysis
- Crystal Structure of 3-Acetyl-6-methoxy-2H-1-benzopyran-2-one: This paper provides detailed insights into the crystal structure of a similar compound, which is crucial for understanding the chemical and physical properties of these compounds (Stanchev et al., 2008).
Applications in Flavor and Fragrance Chemistry
- Synthesis of 6-methoxy-4H-1-benzopyran-7-ol: This research focuses on the synthesis of a major flavor compound of Wisteria sinensis, illustrating the potential use of related compounds in flavor and fragrance industries (Demyttenaere et al., 2002).
Novel Chemical Compounds Synthesis
- Synthesis of a Rotenone-like Benzopyranobenzopyranone: This study describes the synthesis of a novel compound with potential applications in various fields, including pharmacology and material science (Peet & Sunder, 1981).
Chemical Reactions and Pathways
- Reactions of 2-Phenyl-2H-1-benzopyrans with Lead(IV) Acetate: This paper discusses the chemical reactions of similar compounds, providing insights into their chemical behavior and potential applications in synthesis and material sciences (Kurosawa et al., 1980).
Properties
IUPAC Name |
(3-methoxy-11,12-dihydrobenzo[b]pyren-6-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-13(24)26-23-17-6-4-3-5-15(17)16-9-7-14-8-12-20(25-2)18-10-11-19(23)22(16)21(14)18/h3-6,8,10-12H,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDRHXVWRASEGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(CC4)C5=CC=CC=C51)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.